molecular formula C33H55NO8 B1670762 Discodermolide CAS No. 127943-53-7

Discodermolide

Cat. No. B1670762
M. Wt: 593.8 g/mol
InChI Key: AADVCYNFEREWOS-ZKGNTLCTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discodermolide is a polyketide natural product found to stabilize microtubules . It was isolated from the deep-sea sponge Discodermia dissoluta in 1990 . Discodermolide has been found to be a potent inhibitor of tumor cell growth in several MDR cancer cell lines . It also shows some unique characteristics, including a linear backbone structure, immunosuppressive properties both in vitro and in vivo, potent induction of an accelerated senescence phenotype, and synergistic antiproliferative activity in combination with paclitaxel .


Synthesis Analysis

Discodermolide has been the subject of intensive chemical, biological, and pharmaceutical research since its discovery . Following its licensing from Harbor Branch Oceanographic Institution in 1998 by Novartis AG as an antitumor agent, discodermolide was given an unprecedented priority status for synthesis on an industrial scale . The compound was isolated using silica gel and reverse-phase chromatography .


Molecular Structure Analysis

The structure of discodermolide was described as a polyhydroxylated lactone . It was determined primarily using NMR spectroscopy and verified by X-ray crystallographic analysis .


Chemical Reactions Analysis

Discodermolide shares a common mechanism of action as a potent tubulin polymerizer, resulting in blockage of cells in the G2/M phase of the cell cycle, aberrant microtubule function, and cell death .


Physical And Chemical Properties Analysis

Discodermolide is a polyhydroxylated lactone . Its molar mass is 593.79 g/mol and it has a melting point of 112 to 113 °C .

Scientific Research Applications

Microtubule Binding and Stabilization

Discodermolide is recognized for its ability to bind and stabilize microtubules in cells, a property that has significant implications in cancer therapy. It inhibits the proliferation of T cells and exhibits immunosuppressive activity. This marine natural product’s ability to interact with microtubules is comparable to that of other well-known cancer drugs, such as paclitaxel, but with distinct binding properties and effects on tubulin polymerization (Hung, Nerenberg, & Schreiber, 1996).

Antitumor Properties and Mitotic Arrest

Discodermolide demonstrates potent antitumor activities, especially notable in its ability to induce G(2)-M cell cycle arrest and inhibit tumor cell proliferation. It is effective against paclitaxel-resistant cell lines and acts synergistically when combined with paclitaxel (Honoré, Kamath, Braguer, Wilson, Briand, & Jordan, 2003).

Clinical and Pharmaceutical Research

The potential of discodermolide as an antitumor agent has led to significant interest in its chemical, biological, and pharmaceutical research. Its synthesis on an industrial scale has been a major focus, with the goal of producing sufficient quantities for clinical trials and further drug development (Longley, 2013).

Synthesis and Analogs Development

The development of practical syntheses for discodermolide, due to its limited natural availability, has been a critical area of research. Efforts have been made to create discodermolide-based reagents and novel hybrid structures for advanced chemotherapeutic applications (Florence, Gardner, & Paterson, 2008).

Immunomodulatory Effects

Discodermolide also exhibits potent immunosuppressive effects, both in vitro and in vivo. It blocks cellular proliferation in various cell types, suggesting a broader application beyond cancer treatment (Longley, Gunasekera, Faherty, McLane, & Dumont, 1993).

Interaction with Other Microtubule-Stabilizing Drugs

Research has shown that discodermolide can synergistically suppress microtubule dynamics and mitosis when combined with other microtubule-targeted drugs like paclitaxel, enhancing their antiproliferative effects. This synergy is related to their combined ability to inhibit microtubule dynamic instability and cell cycle progression, which is crucial for combination therapy in cancer treatment (Honoré, Kamath, Braguer, Horwitz, Wilson, Briand, & Jordan, 2004).

Insights into Tubulin Binding and Assembly

The investigation of discodermolide's interactions with tubulin has provided valuable insights into microtubule assembly and the mechanisms underlying its stabilizing effects. Studies have focused on understanding its binding sites on tubulin and its effects on tubulin conformation, contributing to the broader understanding of microtubule-targeting drugs (Kar, Florence, Paterson, & Amos, 2003).

Induction of Accelerated Cell Senescence

Discodermolide has been shown to be a potent inducer of accelerated cell senescence, a mechanism distinct from other microtubule stabilizing agents. This property provides insights into its potential therapeutic applications, particularly in overcoming resistance to traditional cancer therapies (Klein, Freeze, Smith III, & Horwitz, 2005).

Resistance Mechanisms and Molecular Pathways

Understanding the resistance mechanisms to discodermolide is crucial for developing more effective cancer treatments. Research has focused on identifying the genetic and molecular pathways involved in discodermolide resistance, particularly in the context of accelerated senescence and microtubule dynamics (Chao, Lin, Brouwer-Visser, Smith, Horwitz, & McDaid, 2010).

Future Directions

Discodermolide continues to be the subject of intensive research due to its promising antitumor properties . The journey from the actual compound, through its various analogs, and finally to its evolution to some exciting novel “hybrid” molecules is ongoing . The compound supply necessary for complete clinical trials cannot be met by harvesting, isolation, and purification . As of 2005, attempts at synthesis or semi-synthesis by fermentation have proven unsuccessful .

properties

IUPAC Name

[(3Z,5S,6S,7S,8R,9S,11Z,13S,14S,15S,16Z,18S)-8,14,18-trihydroxy-19-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl]-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H55NO8/c1-10-11-12-20(4)31(42-33(34)40)24(8)29(37)22(6)16-18(2)15-21(5)28(36)19(3)13-14-26(35)17-27-23(7)30(38)25(9)32(39)41-27/h10-15,19-31,35-38H,1,16-17H2,2-9H3,(H2,34,40)/b12-11-,14-13-,18-15-/t19-,20-,21-,22-,23-,24-,25+,26+,27-,28-,29+,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADVCYNFEREWOS-OBRABYBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)C(C1O)C)CC(C=CC(C)C(C(C)C=C(C)CC(C)C(C(C)C(C(C)C=CC=C)OC(=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OC(=O)[C@@H]([C@H]1O)C)C[C@@H](/C=C\[C@H](C)[C@@H]([C@@H](C)/C=C(/C)\C[C@H](C)[C@H]([C@H](C)[C@H]([C@@H](C)/C=C\C=C)OC(=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H55NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893493
Record name Discodermolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Discodermolide

CAS RN

127943-53-7
Record name (+)-Discodermolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127943-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disermolide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127943537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Discodermolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DISERMOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHG59994DN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Discodermolide
Reactant of Route 2
Discodermolide
Reactant of Route 3
Discodermolide
Reactant of Route 4
Discodermolide
Reactant of Route 5
Discodermolide
Reactant of Route 6
Discodermolide

Citations

For This Compound
4,380
Citations
E ter Haar, RJ Kowalski, E Hamel, CM Lin… - Biochemistry, 1996 - ACS Publications
… of discodermolide-treated cells in the G 2 /M portion of the cell cycle, and we have now found that discodermolide arrests Burkitt lymphoma cells in mitosis. Discodermolide-treated …
Number of citations: 591 pubs.acs.org
GJ Florence, NM Gardner, I Paterson - Natural product reports, 2008 - pubs.rsc.org
… discodermolide and dictyostatin share the same microtubule-stabilizing antimitotic mechanism as Taxol. Discodermolide … of practical chemical syntheses of discodermolide and, more …
Number of citations: 119 pubs.rsc.org
SP Gunasekera, M Gunasekera… - The Journal of …, 1990 - ACS Publications
… The relative stereochemistry of the lactone ring of discodermolide was established by … discodermolide and discodermolide tetraacetate. The relative stereochemistry of discodermolide …
Number of citations: 598 pubs.acs.org
AB Smith III, BS Freeze - Tetrahedron, 2008 - Elsevier
… of discodermolide; however, whether discodermolide competes … discodermolide as a means to quantify their respective binding. These experiments demonstrated that discodermolide …
Number of citations: 93 www.sciencedirect.com
JA Marshall, BA Johns - The Journal of Organic Chemistry, 1998 - ACS Publications
The total synthesis of (+)-discodermolide is described. The approach involves assemblage of three key stereotriad subunits through addition of nonracemic allenyltin, -indium, and -zinc …
Number of citations: 301 pubs.acs.org
SP Gunasekera, GK Paul, RE Longley… - Journal of natural …, 2002 - ACS Publications
… HRFABMS of 2-epi-discodermolide (2) supported the molecular … for discodermolide. The 1 H and 13 C NMR spectra of 2-epi-discodermolide were very similar to that of discodermolide …
Number of citations: 75 pubs.acs.org
DT Hung, J Chen, SL Schreiber - Chemistry & biology, 1996 - cell.com
… This effect of discodermolide on microtubules is reminiscent of the effect of taxol, which has … the effect of discodermolide on purified tubulin in vitro. Indeed, discodermolide polymerizes …
Number of citations: 234 www.cell.com
MVN De Souza - The Scientific World Journal, 2004 - hindawi.com
… discodermolide structure as seen with discodermolide-3-acetate 61, discodermolide-7-acetate 62, and discodermolide-… C-11, discodermolide-3,11-diacetate 59, and discodermolide-3,7,…
Number of citations: 18 www.hindawi.com
AB Smith, TJ Beauchamp, MJ LaMarche… - Journal of the …, 2000 - ACS Publications
… (2) the combination of (+)-discodermolide and Taxol may constitute a promising synergistic … in discodermolide as a synthetic target. To date, six total syntheses of discodermolide, …
Number of citations: 355 pubs.acs.org
RE LONGLEY, D CADDIGAN, D HARMODY… - …, 1991 - journals.lww.com
… (ED,) or its oral availability has as yet not been established for discodermolide, our data suggest that the in vivo potency of discodermolide may be equal to or superior to that of FK506, …
Number of citations: 187 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.